molecular formula C10H2Br5F5O2 B039992 2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate CAS No. 124311-21-3

2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate

Cat. No.: B039992
CAS No.: 124311-21-3
M. Wt: 648.6 g/mol
InChI Key: NGFNCJHFVBQNMS-UHFFFAOYSA-N
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Description

2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate is a complex organic compound characterized by the presence of multiple bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate typically involves the bromination of phenyl and butyrate precursors. The reaction conditions often require the use of bromine sources, such as bromine or N-bromosuccinimide (NBS), in the presence of a catalyst or under UV light to facilitate the bromination process. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform to ensure the stability of the intermediates and the final product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield phenol derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the compound can form strong interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tribromophenol: A related compound with similar bromination patterns but lacking the pentafluorobutyrate group.

    3,4-Dibromopentafluorobutyric Acid: Another related compound that shares the pentafluorobutyrate moiety but differs in its phenyl substitution.

Uniqueness

2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate is unique due to the combination of multiple bromine and fluorine atoms, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high reactivity and specificity.

Properties

IUPAC Name

(2,4,6-tribromophenyl) 3,4-dibromo-2,2,3,4,4-pentafluorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2Br5F5O2/c11-3-1-4(12)6(5(13)2-3)22-7(21)8(16,17)9(14,18)10(15,19)20/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFNCJHFVBQNMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OC(=O)C(C(C(F)(F)Br)(F)Br)(F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2Br5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561370
Record name 2,4,6-Tribromophenyl 3,4-dibromo-2,2,3,4,4-pentafluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124311-21-3
Record name 2,4,6-Tribromophenyl 3,4-dibromo-2,2,3,4,4-pentafluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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